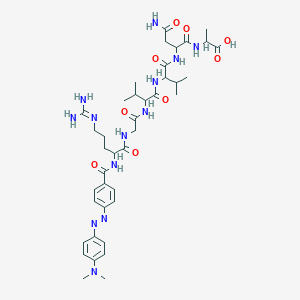

DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH

Description

Overview of Synthetic Peptides as Enzymatic Probes

Synthetic peptides have become indispensable in modern biochemistry, serving as versatile probes to dissect the activity of enzymes, particularly proteases. rsc.org These short chains of amino acids are designed to mimic the natural cleavage sites of proteases, allowing researchers to study their function in a controlled in vitro environment. nih.gov By incorporating specific modifications, such as fluorophores and quenchers, synthetic peptides can be transformed into highly sensitive reporters of enzymatic activity. rsc.org

The core principle behind these probes lies in their ability to generate a detectable signal upon cleavage by a target enzyme. nih.gov This signal, often a change in fluorescence, provides a real-time measure of the rate of the enzymatic reaction. The specificity of the peptide sequence ensures that the probe is recognized and cleaved by a particular protease, enabling the study of individual enzymes even in complex biological mixtures. nih.gov This targeted approach is crucial for understanding the roles of specific proteases in both normal physiological processes and in disease states. anu.edu.au

Historical Development and Evolution of Fluorogenic Substrates in Protease Research

The use of fluorogenic substrates in protease research has a rich history, evolving from simple chromogenic reporters to sophisticated probes based on Fluorescence Resonance Energy Transfer (FRET). nih.govphotobiology.info FRET is a mechanism describing energy transfer between two light-sensitive molecules. nih.gov In the context of protease substrates, a fluorophore (the donor) and a quencher (the acceptor) are attached to the same peptide. frontiersin.org When the peptide is intact, the close proximity of the quencher dampens the fluorescence emission of the fluorophore. frontiersin.org

The development of various fluorophore-quencher pairs has been pivotal in advancing this technology. Early examples paved the way for more optimized pairs that offer a greater dynamic range and reduced background signal. The choice of the FRET pair, along with the specific peptide sequence, is critical in designing a substrate with high sensitivity and specificity for a particular protease. This evolution has enabled researchers to move from endpoint assays to continuous, real-time monitoring of protease activity, providing a more detailed understanding of enzyme kinetics. frontiersin.org

Research Significance and Utility of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH in Biochemical Investigations

The synthetic peptide this compound is a prime example of a fluorogenic substrate designed for a specific and significant target: the Human Cytomegalovirus (HCMV) protease. nih.govbachem.com HCMV is a widespread pathogen that can cause severe disease in immunocompromised individuals. nih.govelifesciences.org The HCMV protease is essential for the virus's replication, making it a key target for antiviral drug development. nih.gov

This compound is a substrate for this crucial viral enzyme. Although a longer version of this peptide, DABCYL-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-EDANS, was used in initial key studies, the core sequence recognized and cleaved by the protease is present in the shorter peptide. nih.gov In this system, DABCYL acts as the quencher, and while the shorter peptide lacks the EDANS fluorophore, it is designed to be used in assays where a fluorophore is present elsewhere in the system or is added to the C-terminus. Cleavage of the peptide by the HCMV protease between the Alanine (B10760859) and the adjacent amino acid (in the longer version, a Serine) separates the DABCYL quencher, leading to an increase in fluorescence. nih.gov

This has enabled the development of a continuous, fluorescence-based assay for HCMV protease activity. nih.gov Such an assay is invaluable for several reasons:

Enzyme Characterization: It allows for the detailed study of the enzyme's kinetic parameters, such as its rate of cleavage and its affinity for the substrate. nih.gov

Inhibitor Screening: The assay provides a high-throughput method for screening large libraries of compounds to identify potential inhibitors of the HCMV protease. nih.gov This is a critical step in the development of new antiviral drugs.

Structure-Activity Relationship Studies: By systematically modifying the peptide sequence, researchers can investigate the specific amino acid residues that are critical for recognition and cleavage by the protease. This information is vital for designing more potent and specific inhibitors. nih.gov

Properties

CAS No. |

289898-42-6 |

|---|---|

Molecular Formula |

C40H59N13O9 |

Molecular Weight |

866.0 g/mol |

IUPAC Name |

2-[[4-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C40H59N13O9/c1-21(2)32(38(60)50-33(22(3)4)37(59)48-29(19-30(41)54)36(58)46-23(5)39(61)62)49-31(55)20-45-35(57)28(9-8-18-44-40(42)43)47-34(56)24-10-12-25(13-11-24)51-52-26-14-16-27(17-15-26)53(6)7/h10-17,21-23,28-29,32-33H,8-9,18-20H2,1-7H3,(H2,41,54)(H,45,57)(H,46,58)(H,47,56)(H,48,59)(H,49,55)(H,50,60)(H,61,62)(H4,42,43,44) |

InChI Key |

IDMKHUVBTOIBBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

The synthesis of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a multi-step process that relies heavily on established peptide chemistry techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the peptide backbone of this compound. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. csic.esrsc.org

Fmoc/tBu Solid-Phase Synthesis Protocols

The synthesis begins with the selection of a suitable solid support, typically a resin. For synthesizing a peptide with a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride (CTC) resin is often used. embrapa.br The first amino acid, Alanine (B10760859) (Ala), is anchored to this resin. The synthesis then proceeds by sequential addition of the subsequent Fmoc-protected amino acids (Asn, Val, Val, Gly, Arg) according to the peptide sequence.

Each cycle of amino acid addition involves two key steps:

Fmoc deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). embrapa.br The progress of this deprotection can be monitored by detecting the released dibenzylfulvene-piperidine adduct spectrophotometrically. researchgate.net

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the peptide chain.

This cyclical process is repeated until the entire peptide sequence (Arg-Gly-Val-Val-Asn-Ala) is assembled on the resin.

Advanced Coupling Reagents and Strategies in Peptide Assembly

To ensure efficient peptide bond formation and minimize side reactions, various coupling reagents are utilized. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov More advanced phosphonium-based reagents like Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also frequently employed to enhance coupling efficiency, especially for sterically hindered amino acids. embrapa.brnih.govmerckmillipore.com The choice of coupling reagent can be critical for the successful synthesis of the desired peptide. researchgate.net

Resin Cleavage and Chromatographic Purification Techniques

Once the peptide chain is fully assembled, it must be cleaved from the solid support resin, and the side-chain protecting groups on the amino acids must be removed. In the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). rsc.orgsigmaaldrich.com

A cleavage "cocktail" is often used, which consists of TFA mixed with scavengers to trap the reactive cationic species generated during the removal of protecting groups. sigmaaldrich.com A common cleavage mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). sigmaaldrich.com The choice of scavengers depends on the amino acid composition of the peptide.

After cleavage, the crude peptide is precipitated from the cleavage mixture, typically by adding cold diethyl ether. thermofisher.com The precipitated peptide is then collected, dried, and purified. The most common method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org This technique separates the desired peptide from impurities based on its hydrophobicity. The purity of the final product can be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.

Strategies for N-terminal DABCYL Conjugation and C-terminal Derivatization for FRET Applications

The functionality of this compound as a fluorogenic substrate relies on the principle of Fluorescence Resonance Energy Transfer (FRET). sigmaaldrich.com This requires the presence of a quencher (DABCYL) and, in many applications, a corresponding fluorophore.

N-terminal DABCYL Conjugation

The DABCYL group is typically introduced at the N-terminus of the peptide after the full peptide sequence has been assembled on the resin and while the side-chain protecting groups are still in place. sigmaaldrich.com The Fmoc group on the final amino acid (Arginine) is removed, and the free N-terminal amine is then reacted with a DABCYL-containing reagent. A common reagent for this purpose is DABCYL-succinimidyl ester (DABCYL-OSu), which reacts with the primary amine in the presence of a base like N,N-diisopropylethylamine (DIPEA). merckmillipore.comsigmaaldrich.com Alternatively, DABCYL can be coupled using standard peptide coupling reagents. wordpress.com

C-terminal Derivatization for FRET Applications

While this compound itself has a free carboxylic acid at the C-terminus, for many FRET-based assays, it is paired with a fluorophore. A common strategy involves synthesizing a second peptide sequence containing a fluorophore, often at its C-terminus. For instance, a peptide could be synthesized with a C-terminal EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) group. sigmaaldrich.comlifetein.com The DABCYL-containing peptide and the EDANS-containing peptide can then be linked together, or they can be part of a single, longer peptide substrate where the protease cleavage site lies between the DABCYL quencher and the EDANS fluorophore. sigmaaldrich.comlifetein.com

The synthesis of C-terminally modified peptides can be achieved by using pre-loaded resins where the fluorophore is already attached to the solid support. sigmaaldrich.com For example, EDANS NovaTag™ resin allows for the direct synthesis of peptides with a C-terminal EDANS label. sigmaaldrich.com Alternatively, C-terminal modification can be performed in solution after the peptide has been cleaved from the resin. wordpress.com This can involve activating the C-terminal carboxyl group and reacting it with an amine-containing fluorophore. nih.govnih.gov

Spectroscopic and Chromatographic Characterization of this compound and its Derivatives

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound and its derivatives.

Spectroscopic Characterization

Mass Spectrometry (MS): This is a fundamental technique used to determine the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for peptide analysis. The observed molecular weight should match the calculated theoretical mass of the peptide. rsc.org

UV-Visible Spectroscopy: The DABCYL group has a characteristic absorbance maximum around 453 nm. sigmaaldrich.comlifetein.com This property can be used to confirm the presence of the DABCYL moiety and to quantify the peptide concentration.

Fluorescence Spectroscopy: In FRET applications where DABCYL is paired with a fluorophore like EDANS, fluorescence spectroscopy is crucial. The efficiency of quenching in the intact substrate and the increase in fluorescence upon cleavage can be measured. The emission spectrum of the fluorophore (e.g., EDANS, λem ≈ 471 nm) and the absorbance spectrum of the quencher (DABCYL, λabs ≈ 453 nm) should have significant overlap for efficient FRET to occur. sigmaaldrich.comlifetein.com

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC): As mentioned earlier, RP-HPLC is the primary method for both purification and purity assessment of the peptide. rsc.org An analytical RP-HPLC run on the final product should show a single major peak, indicating high purity. The retention time of the peptide is also a characteristic property.

Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the synthesized peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Function |

|---|---|

| 9-fluorenylmethoxycarbonyl (Fmoc) | N-terminal protecting group for amino acids |

| tert-butyl (tBu) | Side-chain protecting group for certain amino acids |

| 2-chlorotrityl chloride (CTC) resin | Solid support for peptide synthesis with a C-terminal acid |

| Piperidine | Reagent for Fmoc deprotection |

| N,N'-diisopropylcarbodiimide (DIC) | Coupling reagent |

| 1-hydroxybenzotriazole (HOBt) | Coupling additive |

| PyBOP / HATU | Advanced coupling reagents |

| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin and side-chain deprotection |

| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail |

| DABCYL-succinimidyl ester (DABCYL-OSu) | Reagent for N-terminal DABCYL conjugation |

| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) | Common FRET fluorophore partner for DABCYL |

Table 2: Spectroscopic and Chromatographic Data for DABCYL-Peptides

| Analysis Technique | Parameter | Typical Value/Observation |

|---|---|---|

| Mass Spectrometry | Molecular Weight | Matches theoretical calculated mass |

| UV-Visible Spectroscopy | DABCYL Absorbance Maximum (λmax) | ~453 nm sigmaaldrich.comlifetein.com |

| Fluorescence Spectroscopy | EDANS Emission Maximum (λem) | ~471 nm sigmaaldrich.comlifetein.com |

| RP-HPLC | Purity | >95% (single major peak) |

Fluorescence Resonance Energy Transfer Fret Principles and Dabcyl Peptide Systems

Theoretical Framework of FRET in Protease Activity Assays

The application of FRET in protease activity assays provides a continuous and quantitative measure of enzyme kinetics. lifetein.com The fundamental principle involves designing a peptide substrate that is specifically recognized and cleaved by the protease of interest. This peptide acts as a linker between a FRET donor and acceptor pair. nih.gov The rate of fluorescence increase is directly proportional to the rate of substrate cleavage, thereby providing a real-time readout of the protease's activity. lifetein.com This method obviates the need for secondary detection steps, streamlining the analysis of enzymatic reactions. lifetein.com

The rational design of FRET peptide substrates involves careful selection of the peptide sequence, the donor fluorophore, and the acceptor quencher. DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is strategically employed as a "dark quencher" because it is non-fluorescent itself. lifetein.combiosearchtech.com This characteristic is highly advantageous as it eliminates background emission from the acceptor, thereby maximizing the signal-to-noise ratio when the substrate is cleaved. lifetein.com

Key design considerations for incorporating DABCYL include:

Spectral Overlap: For efficient FRET to occur, the emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the quencher. mdpi.com DABCYL has a broad absorption spectrum in the 400–500 nm range, with a maximum absorption at approximately 453-472 nm. lifetein.complos.orgmdpi.com This makes it an excellent quenching partner for commonly used blue-emitting fluorophores like EDANS, whose emission maximum is around 471-490 nm. lifetein.complos.org

Peptide Sequence and Length: The amino acid sequence, in this case, Arg-Gly-Val-Val-Asn-Ala, is designed to be a specific recognition and cleavage site for a particular protease. nih.govnih.gov The length of the peptide is also a critical parameter, as it influences both the FRET efficiency in the intact state and the kinetic parameters of the enzymatic reaction. nih.govnih.gov The distance between the donor and quencher must be optimized to be within the Förster radius—the distance at which FRET efficiency is 50%—which for the EDANS/DABCYL pair is approximately 30 Ångstroms. nih.gov

Physicochemical Properties: While highly effective, the hydrophobic nature and bulky structure of DABCYL are also considered during substrate design, as these properties can potentially influence the substrate's solubility and interaction with the protease's active site. proteogenix.science

DABCYL quenches the fluorescence of a donor molecule through a combination of two primary mechanisms when incorporated into a peptide probe:

Förster Resonance Energy Transfer (FRET): This is the dominant mechanism when the donor and quencher are separated by a distance of approximately 10-100 Å. nih.gov FRET is a non-radiative, long-range dipole-dipole coupling process where energy from the excited donor is transferred to the acceptor DABCYL molecule. lifetein.comthno.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, varying inversely with the sixth power of the separation distance. lifetein.com

Contact Quenching: This mechanism occurs when the fluorophore and DABCYL are in van der Waals contact, allowing for direct electronic interactions and the formation of non-fluorescent ground-state complexes. nih.gov

Studies utilizing Stern-Volmer analysis on the EDANS/DABCYL pair have confirmed the involvement of a dynamic quenching process, where quenching occurs during the transient existence of the excited state of the fluorophore. mdpi.com The combination of these mechanisms makes DABCYL a highly efficient quencher for developing sensitive protease substrates.

Quantitative Aspects of FRET-Based Enzymatic Assays

FRET-based assays utilizing substrates like DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH are powerful tools for obtaining detailed quantitative data on enzyme behavior. These assays allow for the precise determination of key kinetic parameters, including enzymatic velocity, the Michaelis-Menten constant (Kₘ), and the catalytic rate constant (kcat). researchgate.netthno.org Furthermore, they are widely used for quantifying the potency of enzyme inhibitors. thno.org The fluorescence signal generated is directly proportional to the amount of cleaved substrate, enabling a direct correlation to the enzyme's concentration and catalytic activity. lifetein.comresearchgate.net

Achieving a high signal-to-noise ratio (S/N) is paramount for the sensitivity of FRET-based protease assays. Several factors are systematically optimized to enhance detection upon proteolysis:

Quencher Selection: The use of a non-fluorescent "dark" quencher like DABCYL is a primary strategy for maximizing the S/N ratio. By eliminating background fluorescence from the acceptor, the signal increase upon substrate cleavage is measured against a very low baseline. lifetein.com The EDANS/DABCYL pair, for example, can achieve a quenching efficiency of over 95% and produce a 40-fold increase in fluorescence upon cleavage. lifetein.com

FRET Pair Optimization: The distance between the donor and quencher is engineered to be well within the Förster radius to ensure maximal quenching in the intact substrate. nih.gov

Concentration Optimization: The concentrations of both the enzyme and the FRET peptide substrate are carefully optimized. While higher substrate concentrations can increase the initial reaction rate, lower concentrations are often preferred for sensitive kinetic analyses and to minimize potential artifacts. plos.orgthno.orgresearchgate.net

Minimizing Autofluorescence: For assays in complex biological media, choosing a donor fluorophore with longer excitation and emission wavelengths can help reduce interference from the natural autofluorescence of other molecules in the sample. eurogentec.com

Data Analysis: Noise can be introduced during fluorescence measurements and subsequent calculations. Proper analytical methods and consideration of error propagation are crucial, especially when deriving quantitative values like FRET efficiency from raw fluorescence intensity ratios. nih.gov

The continuous nature of FRET assays provides significant advantages for studying enzyme kinetics. However, several methodological factors must be considered to ensure accurate and reproducible data:

Real-Time Monitoring: The assay is typically performed in a fluorometer or a microplate reader that can record the fluorescence intensity over time, allowing for the direct observation of the reaction progress curve. nih.govnih.gov

Inner Filter Effect: At high substrate concentrations, the quencher (DABCYL) can absorb some of the light emitted by the donor fluorophore even after the peptide has been cleaved. This "inner filter effect" can lead to an underestimation of the true reaction rate. It is often necessary to apply correction factors to account for this phenomenon. researchgate.netresearchgate.net

Assay Conditions: Maintaining stable and optimal assay conditions, including pH, temperature, and buffer composition, is critical for reliable enzymatic activity measurements. researchgate.netmdpi.com

Automation and High-Throughput Screening (HTS): The simple "mix-and-read" format of FRET assays makes them highly amenable to automation. This has led to their widespread adoption in high-throughput screening campaigns to discover and characterize protease inhibitors. eurogentec.comnih.gov

Standardized Analysis: To ensure consistency and comparability across different experiments and laboratories, the use of standardized data analysis pipelines and computational tools is becoming increasingly important. nih.gov These tools can automate the calculation of initial reaction rates and other kinetic parameters from the raw fluorescence data. nih.gov

Applications in Protease Activity Assays

Research on Human Cytomegalovirus (hCMV) Protease

The primary application of the DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH sequence is in the study of Human Cytomegalovirus (hCMV) protease, an enzyme essential for viral replication and a key target for antiviral drug development.

Development of Fluorogenic Assays for Human Cytomegalovirus (hCMV) Protease Utilizing DABCYL-Peptide Constructs

The development of a continuous, fluorescence-based assay was a significant advancement for studying hCMV protease. nih.govnih.gov Researchers synthesized an internally quenched fluorescent substrate, often referred to as DABCYL-CMV-EDANS, which incorporates the peptide sequence Arg-Gly-Val-Val-Asn-Ala. nih.govnih.gov This substrate is based on the maturational cleavage site (M-site) of the hCMV protease. nih.govnih.gov

The full sequence of this fluorogenic substrate is (4-4'-dimethylaminophenazo)benzoyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-5-[(2'-aminoethyl)-amino]-naphthalene-1-sulfonic acid (DABCYL-CMV-EDANS). nih.govnih.gov In this construct, the DABCYL group at the N-terminus acts as a quencher for the fluorescent EDANS group at the C-terminus. The hCMV protease specifically cleaves the peptide bond between the alanine (B10760859) (Ala) and serine (Ser) residues. nih.govnih.gov This cleavage separates the DABCYL quencher from the EDANS fluorophore, leading to a detectable increase in fluorescence. nih.govnih.gov This method allows for the continuous monitoring of protease activity. nih.govnih.gov

The cleavage of this substrate results in the liberation of the N-terminal fragment this compound. The assay demonstrates a greater than 10-fold increase in fluorescence upon cleavage and is effective for continuous monitoring at peptide concentrations below 10 microM. nih.govnih.gov

Kinetic Evaluation of hCMV Protease Activity and Inhibitor Potency

The fluorogenic assay utilizing the DABCYL-peptide construct is instrumental in determining the kinetic parameters of hCMV protease activity and evaluating the potency of potential inhibitors. The continuous nature of the assay allows for the measurement of initial reaction velocities, which are crucial for kinetic analysis. nih.govnih.gov

Furthermore, this assay system has been used to assess the potency of inhibitors. For instance, a peptidyl inhibitor, H-Arg-Gly-Val-Val-Asn-Ala-ψ[CH₂NH]-Ser-Ser-Arg-Leu-Ala-OH, was developed based on the same M-site cleavage junction but with a non-hydrolyzable reduced peptide bond. Using the fluorescence-based assay, this inhibitor was found to have an inhibition constant (Ki) of greater than 500 μM against hCMV protease. nih.govnih.gov The development of such assays is crucial for screening and characterizing new antiviral compounds targeting hCMV. nih.govnih.gov

Substrate Specificity Profiling of hCMV Protease with this compound-based Probes

The specificity of a protease for its substrate is a critical aspect of its biological function. Probes based on the this compound sequence are valuable for profiling the substrate specificity of hCMV protease. The sequence itself is derived from the natural M-site substrate (GVVNA/SCRLA).

Studies have shown that hCMV protease requires residues flanking the conserved core for efficient substrate recognition and hydrolysis. Research into the proteolytic processing sites of the hCMV protease has identified two key locations: the release site (Ala 256-Ser 257) and the maturation site (Ala 643-Ser 644). Kinetic analyses have revealed a 10-fold higher catalytic efficiency (kcat/Km) for a peptide derived from the maturation site compared to one from the release site, highlighting the importance of the specific amino acid sequence for enzyme activity.

While detailed comparative studies using a wide array of modified peptides based on the short this compound sequence are not extensively documented in the reviewed literature, the principle of using such probes to understand the enzyme's preferences for amino acids at different positions relative to the cleavage site is a standard approach in protease research.

Broader Applications in Viral Protease Studies

While the primary utility of the this compound sequence is in hCMV protease research, the underlying technology of DABCYL-quenched fluorogenic peptides is widely applied in the study of other viral proteases.

HIV-1 Protease Assay Development

Assays for Human Immunodeficiency Virus 1 (HIV-1) protease, a key target in AIDS therapy, frequently employ Förster Resonance Energy Transfer (FRET) peptides with a quencher-fluorophore pair like DABCYL and EDANS. eurogentec.comnih.govnih.govnih.gov These assays are used for high-throughput screening of potential inhibitors and for studying the enzyme's kinetic properties. eurogentec.comnih.gov

However, the peptide sequences used in these substrates are specific to the cleavage sites recognized by HIV-1 protease, which differ from those of hCMV protease. A common substrate for HIV-1 protease has the sequence Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg. nih.gov Therefore, the specific compound this compound is not typically used in HIV-1 protease assays due to the differing substrate specificity of the enzyme.

Mechanistic Insights into Enzyme Substrate Interactions

Elucidation of Protease Cleavage Sites in DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH-derived Substrates

The cleavage of a peptide substrate by a protease is a highly specific event, dictated by the amino acid sequence of the substrate and the structural features of the enzyme's active site. The peptide this compound is a known cleavage product of the CMV protease substrate M-2060. glpbio.com This indicates that a protease, in this case from Cytomegalovirus (CMV), recognizes a specific site within the longer M-2060 peptide and cleaves it to release this compound.

The identification of cleavage sites is paramount to understanding a protease's function. nih.gov While the exact cleavage site within a larger precursor that releases this specific hexapeptide is not detailed in the provided information, the sequence itself contains potential cleavage sites for various proteases. A key feature of this peptide is the Asn-Gly linkage, which is a recognized cleavage site for certain proteases. For instance, a protease has been identified that specifically cleaves the Asn-Gly bond in the major seed storage protein of soybean, glycinin. nih.gov This cleavage is a post-translational modification crucial for the proper assembly of the protein. nih.gov

The specificity of proteases can be remarkably high. For example, caspases, a family of proteases involved in apoptosis, have a strict requirement for an aspartate residue at the P1 position (the amino acid just before the cleavage site). nih.gov Other proteases, like trypsin, preferentially cleave after basic amino acids such as arginine (Arg) or lysine (B10760008) (Lys). siriusgenomics.comtaylorandfrancis.com Given the presence of arginine at the N-terminus of the core peptide sequence (Arg-Gly-Val-Val-Asn-Ala), it is plausible that a trypsin-like protease could cleave a precursor protein after this arginine residue.

The table below illustrates potential protease cleavage sites within a hypothetical precursor protein that could yield the this compound fragment, based on known protease specificities.

| Protease Family | Potential Recognition Motif | Hypothetical Precursor Sequence and Cleavage Site (↓) |

| Trypsin-like | P1 = Arg/Lys | ...-X-Arg↓Gly-Val-Val-Asn-Ala-... |

| Asp-N Endopeptidase-like | P1' = Gly | ...-Arg-Gly-Val-Val-Asn↓Gly-... |

| Cysteine Protease (e.g., from some plants) | Asn-Gly linkage | ...-Arg-Gly-Val-Val-Asn↓Gly-... |

This table is illustrative and based on general protease specificities. The actual protease and cleavage site for the generation of this compound from a specific precursor would need to be determined experimentally.

Influence of Amino Acid Sequence on Substrate Recognition and Catalytic Efficiency

The amino acid sequence of a substrate is a primary determinant of its recognition by a protease and the subsequent efficiency of the catalytic cleavage. nih.gov The sequence Arg-Gly-Val-Val-Asn-Ala provides multiple points of potential interaction with a protease's active site, influencing both binding affinity and the rate of catalysis.

The residues flanking the scissile bond (the bond to be cleaved) are particularly important. The specificity of retroviral proteases, for instance, is heavily influenced by the amino acid at the P2 position (two residues before the cleavage site). asm.org In one study, substitutions at the P2 position of a model peptide dramatically altered its hydrolysis by a panel of retroviral proteases, in some cases converting a non-hydrolyzable peptide into a readily cleaved one. asm.org

In the context of this compound, each residue can contribute to its interaction with a protease:

Arginine (Arg): The positively charged side chain of arginine makes it a prime target for proteases with a negatively charged S1 pocket, such as trypsin. taylorandfrancis.com

Glycine (B1666218) (Gly): Its small size can provide flexibility to the peptide backbone, potentially allowing for better positioning within the active site. However, insertions of glycine at a cleavage site have also been shown to confer resistance to cleavage while enhancing binding affinity in some cases. nih.gov

Valine (Val): The hydrophobic nature of the two adjacent valine residues could be critical for recognition by proteases with hydrophobic binding pockets.

Asparagine (Asn): The polar side chain of asparagine can form hydrogen bonds with the enzyme, contributing to binding specificity. The Asn-Gly linkage itself is a specific target for certain endopeptidases. nih.gov

Alanine (B10760859) (Ala): A small, non-polar residue that can fit into various enzyme active sites.

The following table summarizes the potential influence of each amino acid in the "Arg-Gly-Val-Val-Asn-Ala" sequence on substrate recognition and catalytic efficiency, based on general principles of enzyme-substrate interactions.

| Amino Acid Residue | Position (Hypothetical) | Potential Role in Substrate Recognition and Catalysis |

| Arginine (Arg) | P6 or P1 | Interaction with negatively charged binding pockets; key determinant for trypsin-like proteases. |

| Glycine (Gly) | P5 or P1' | Provides backbone flexibility; can be part of a specific cleavage motif (e.g., Asn-Gly). |

| Valine (Val) | P4, P3 | Hydrophobic interactions with the enzyme's active site. |

| Asparagine (Asn) | P2 or P1 | Hydrogen bonding; part of a specific cleavage motif (Asn-Gly). |

| Alanine (Ala) | P1' or other | Small size allows for accommodation in various active sites. |

Structural Basis of Enzyme-Substrate Specificity and Conformational Dynamics

The interaction between a protease and its substrate is a dynamic process involving conformational changes in both molecules. capes.gov.br The "lock and key" model, while a useful starting point, is often insufficient to describe the complexity of these interactions. The "induced fit" model, where the binding of the substrate induces a conformational change in the enzyme's active site to achieve optimal catalytic positioning, is more representative. researchgate.net

The three-dimensional structure of the substrate, not just its primary amino acid sequence, plays a crucial role. Proteases often recognize and cleave substrates in flexible, solvent-exposed loops. nih.govnih.gov The Arg-Gly-Val-Val-Asn-Ala sequence, as part of a larger protein, would likely need to be in a conformation that is accessible to the protease.

Molecular dynamics simulations and structural biology techniques have revealed that the binding sites of proteases are not static. nih.gov They exist as an ensemble of conformations, and the substrate may preferentially bind to one of these pre-existing conformations. nih.gov The conformational dynamics of the substrate itself are also critical. The ability of a substrate to adopt the correct conformation for catalysis can be a key determinant of cleavage efficiency. capes.gov.br

For the this compound peptide, its interaction with a hypothetical protease would involve:

Initial Recognition and Binding: The DABCYL group acts as a quencher for a fluorophore that would be attached to a larger substrate, allowing for the detection of cleavage. The peptide sequence would make initial contact with the protease's active site cleft.

Conformational Adjustments: Both the peptide and the enzyme would likely undergo conformational changes to optimize contacts. tandfonline.com For example, the side chains of the valine residues might orient themselves to fit into hydrophobic pockets, while the arginine side chain engages with an acidic residue in the enzyme.

Catalysis: Once the optimal conformation is achieved, the catalytic residues of the protease would act on the scissile bond, leading to its cleavage.

Product Release: The cleaved peptide fragments would then be released from the active site.

The structural basis for the specificity of glycosyltransferases, another class of enzymes that recognize peptide substrates, highlights the importance of specific enzyme residues in modulating the size and chemical environment of the binding pocket to accommodate different amino acids in the substrate. nih.gov A similar principle applies to proteases, where the architecture of the active site dictates which peptide sequences can be accommodated and efficiently cleaved.

Advanced Methodological Approaches and Research Utility

Characterization of Protease Inhibitors and Modulators

The quenched fluorescent properties of DABCYL-peptide conjugates make them ideal substrates for monitoring protease activity. The cleavage of the peptide by a protease separates the DABCYL quencher from a fluorophore, resulting in a measurable increase in fluorescence. This principle is fundamental to the high-throughput screening and detailed characterization of protease inhibitors.

Determination of Enzyme Inhibition Constants (Kᵢ)

The specific peptide sequence Arg-Gly-Val-Val-Asn-Ala is derived from the maturational cleavage site of the human cytomegalovirus (hCMV) protease. A longer, internally quenched fluorescent substrate, DABCYL-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-EDANS, was synthesized to develop a continuous fluorescence-based assay for this enzyme. acs.orgrsc.orgnih.govresearchgate.netcolumbia.edubachem.comresearchgate.netscribd.com In this system, the peptide is cleaved between the alanine (B10760859) and serine residues, liberating the C-terminal EDANS-containing fragment from the quenching effect of the N-terminal DABCYL group. acs.orgrsc.orgnih.gov This assay format is highly sensitive, permitting continuous monitoring of enzyme kinetics at substrate concentrations below 10 μM. acs.orginterchim.fr

This fluorogenic substrate has been instrumental in determining the inhibition constants (Kᵢ) of potential hCMV protease inhibitors. For instance, a peptidyl inhibitor designed with a non-hydrolyzable reduced peptide bond (H-Arg-Gly-Val-Val-Asn-Ala-ψ[CH₂NH]-Ser-Ser-Arg-Leu-Ala-OH) was evaluated using this fluorescence-based assay. The inhibitor, based on the same M-site cleavage junction, was found to have a Kᵢ value greater than 500 μM for hCMV protease. acs.org The utility of this substrate extends to other proteases as well, as demonstrated in studies of SKI-1 inhibitors, where it was used as the reporter substrate to determine inhibitory activity. designerbioscience.com

The table below summarizes the application of this DABCYL-peptide substrate in determining enzyme inhibition constants.

| Enzyme Target | Inhibitor Type | Reported Kᵢ Value | Reference |

| Human Cytomegalovirus Protease | Peptidyl reduced amide (H-Arg-Gly-Val-Val-Asn-Ala-ψ[CH₂NH]-Ser-Ser-Arg-Leu-Ala-OH) | > 500 μM | acs.org |

Analysis of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. The continuous nature of assays employing DABCYL-peptide substrates facilitates the detailed kinetic studies required to elucidate these mechanisms. By varying the concentrations of both the substrate and the inhibitor, researchers can determine whether the inhibition is competitive, non-competitive, or uncompetitive.

For instance, studies on the inhibition of hCMV protease have utilized similar fluorescence-based assays to characterize the mechanism of different inhibitor classes. Monocyclic β-lactam derivatives, for example, have been shown to be reversible, time-dependent inhibitors of hCMV protease. acs.org Kinetic analysis revealed that these compounds act as competing substrates, forming an acyl-enzyme intermediate with the active site serine (Ser132). acs.orgnih.gov This detailed mechanistic insight was made possible by the ability to continuously monitor substrate hydrolysis in real-time. acs.org

Similarly, aryl hydroxylamine (B1172632) derivatives were identified as potent inhibitors of hCMV protease. Mass spectrometry studies in conjunction with kinetic assays indicated two distinct mechanisms: acylation of Ser132 by oxazinone-derived hydroxylamines, and formation of a sulfinanilide at Cys138 by non-oxazinone derivatives. nih.gov While these studies did not exclusively use the DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH sequence, the principles of using a FRET substrate to unravel complex inhibition mechanisms are directly applicable.

Development of Novel Peptide Scaffolds and Peptidomimetics Based on DABCYL-Peptide Insights

The substrate sequence recognized by a protease is a logical starting point for the design of potent and selective inhibitors. The Arg-Gly-Val-Val-Asn-Ala sequence, as part of a validated protease substrate, provides a valuable scaffold for developing peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. acs.orgscispace.com

Research into inhibitors of hCMV protease has led to the development of various peptidomimetics based on the natural tetrapeptide substrate sequence. acs.orgnih.gov By systematically substituting amino acid residues, researchers have identified tripeptide inhibitors with significantly improved potency. acs.orgacs.orgnih.gov Key findings from these structure-activity relationship (SAR) studies include:

P1 Position: The S1 binding pocket tolerates small side chains, consistent with the native alanine residue. acs.orgacs.orgnih.gov

P2 Position: The S2 binding pocket is quite permissive, accommodating both lipophilic and basic residues. acs.orgacs.orgnih.gov

P3 Position: Substitution of the native valine with a tert-leucine residue can lead to a modest increase in inhibitor potency. acs.orgacs.orgnih.gov

Furthermore, the activated carbonyl group of these inhibitors has been successfully replaced with various moieties, including pentafluoroethyl ketones, α,α-difluoro-β-keto amides, and phosphonates, yielding potent and selective inhibitors. acs.orgacs.orgnih.gov The crystal structure of hCMV protease in complex with a peptidomimetic inhibitor revealed that the inhibitor binds in an extended conformation, forming an anti-parallel β-sheet with the protease, a binding mode similar to that of other serine proteases. nih.gov

Cellular and Subcellular Research Applications (Non-clinical)

Beyond in vitro enzyme assays, DABCYL-peptide conjugates have found applications in cellular research, enabling the study of peptide internalization and intracellular protease activity.

Investigations into Cellular Internalization Mechanisms of DABCYL-Peptide Conjugates

The DABCYL moiety, while primarily used as a quencher, has been observed to influence the cellular uptake of peptides. nih.govresearchgate.net Studies have shown that attaching a DABCYL group to cationic peptides, such as oligoarginines, can significantly enhance their internalization into cells. nih.govresearchgate.netnih.gov This effect is particularly pronounced for hexaarginine, where the DABCYL-modified peptide was more effective at entering cells than the well-known cell-penetrating peptide, octaarginine. nih.govresearchgate.net

The mechanism of uptake also appears to be affected by the DABCYL group. Confocal microscopy has revealed that DABCYL-conjugated peptides can exhibit a diffuse distribution within the cell, in addition to the vesicular transport typically observed for many cell-penetrating peptides. nih.govresearchgate.net This suggests that the DABCYL moiety may promote direct translocation across the cell membrane. The enhanced cellular uptake conferred by the DABCYL group has been leveraged to improve the delivery of synthetic proteins, such as ubiquitin and SUMO-2, into living cells. nih.gov

The table below summarizes findings on the influence of the DABCYL group on peptide internalization.

| Peptide Backbone | Cell Line(s) | Key Finding | Reference |

| Tetraarginine | HL-60 | DABCYL group increased cellular internalization. | nih.govresearchgate.net |

| Hexaarginine | HL-60, HeLa | DABCYL modification led to more effective cellular entry than octaarginine, with diffuse and vesicular distribution. | nih.govresearchgate.net |

| Cyclic Deca-arginine | U2OS | DABCYL-fused CPP showed a threefold higher uptake efficacy for synthetic ubiquitin compared to unmodified CPP. | nih.gov |

In Vitro Studies of Intracellular Proteolytic Pathways

FRET-based probes are powerful tools for studying protease activity within the complex environment of a living cell. nih.govresearchgate.netnih.gov Genetically encodable FRET sensors, often using fluorescent proteins, have been developed to monitor the activity of intracellular proteases like caspases. nih.govresearchgate.net These sensors consist of a donor and acceptor fluorophore pair connected by a linker containing a specific protease cleavage site. researchgate.netnih.gov Cleavage of the linker by the target protease leads to a change in the FRET signal, which can be detected by fluorescence microscopy. nih.gov

While specific studies utilizing this compound for monitoring intracellular proteolytic pathways are not extensively documented, the principles established with other DABCYL-peptide FRET probes are applicable. For instance, DABCYL-peptide substrates have been used to study protease activity in cell lysates and to screen for inhibitors in cell-based assays. The ability of some DABCYL-conjugated peptides to enter live cells opens the possibility of designing probes based on the Arg-Gly-Val-Val-Asn-Ala sequence to investigate the intracellular activity of hCMV protease or other proteases that recognize this sequence. Such probes could provide valuable insights into the spatial and temporal regulation of proteolytic pathways during viral infection or other cellular processes.

Application in Cell-Free Systems for Biochemical Pathway Reconstruction

The precise nature of the this compound peptide makes it an excellent candidate for use in cell-free systems aimed at reconstructing biochemical pathways, specifically those involving viral proteases. Cell-free protein synthesis (CFPS) systems offer a controlled environment, devoid of cellular complexity, to study isolated enzymatic reactions and their role in larger biological cascades.

The primary target of this peptide substrate is the Human Cytomegalovirus (HCMV) protease, also known as assemblin. nih.gov This protease is essential for the viral lifecycle, responsible for cleaving the viral assembly protein, which is a critical step in the maturation of infectious virions. nih.gov The peptide sequence Arg-Gly-Val-Val-Asn-Ala mimics the maturational cleavage site (M-site) of the HCMV assembly protein precursor. nih.gov Cleavage occurs specifically at the C-terminal side of the alanine residue.

In a cell-free system, researchers can synthesize the HCMV protease and then introduce the this compound substrate. The cleavage of the peptide by the active protease would lead to a measurable change in fluorescence, providing a direct readout of enzyme activity. This setup is invaluable for:

Characterizing Enzyme Kinetics: The system allows for the precise determination of key kinetic parameters such as Km and kcat for the HCMV protease with this specific substrate. This data is fundamental to understanding the enzyme's efficiency and substrate affinity.

Reconstituting Proteolytic Cascades: By introducing other components of the viral replication machinery in a stepwise manner, researchers can reconstruct portions of the HCMV lifecycle in vitro. For example, the activation of the protease itself, which is known to involve dimerization, can be studied by monitoring the cleavage of the DABCYL-peptide substrate under various conditions. biorxiv.org

High-Throughput Screening of Inhibitors: The simplicity and scalability of cell-free assays make them ideal for screening large libraries of small molecules for potential inhibitors of HCMV protease. A reduction in the rate of peptide cleavage would indicate successful inhibition, identifying promising candidates for antiviral drug development. nih.govplos.org

While direct studies detailing the complete reconstruction of the HCMV pathway using this specific peptide are emerging, the principles are well-established in the study of other proteases. For instance, cell-free systems have been effectively used to screen for protease variants and their activity using FRET-based substrates. biorxiv.org Similarly, cell-free enzymatic assays have been developed for evaluating drug resistance in other viral proteases like the HIV-1 protease. frontiersin.org These examples underscore the potential and methodological validity of using this compound to dissect the HCMV biochemical pathway in a controlled, cell-free environment.

In Vivo Research Models (Non-clinical) for Protease Activity Monitoring

Monitoring protease activity within a living organism provides crucial insights into disease pathogenesis and the efficacy of therapeutic interventions. While challenging, particularly for a species-specific virus like HCMV, non-clinical in vivo models are being developed to track viral protease activity in real-time.

The application of this compound, or analogous FRET probes, in non-clinical animal models, such as mice, would theoretically allow for the non-invasive imaging of HCMV protease activity. Due to the species-specificity of HCMV, mouse models typically utilize the mouse cytomegalovirus (MCMV). mayo.edu However, for proof-of-concept studies or in humanized mouse models, probes targeting the HCMV protease could be employed.

The methodology would involve delivering the FRET probe to the site of infection. Cleavage of the peptide by active HCMV protease would result in a fluorescent signal that can be detected using advanced imaging techniques like fluorescence reflectance imaging (FRI) or fluorescence molecular tomography (FMT). nih.gov This approach offers several advantages:

Real-Time and Longitudinal Monitoring: Researchers can track the progression of viral infection and the associated protease activity over time within the same animal, reducing the number of animals required and accounting for individual variability. nih.gov

Assessing Therapeutic Efficacy: The impact of antiviral drugs targeting the HCMV protease can be directly visualized and quantified by observing the reduction in fluorescence, indicating decreased protease activity.

Understanding Pathogenesis: The spatial and temporal dynamics of protease activation can be correlated with the pathological changes observed in the host tissues, providing a deeper understanding of how the virus causes disease.

While direct in vivo imaging studies using this compound for HCMV are not yet widely published, extensive research has been conducted on imaging other proteases in animal models. For example, luciferase-based biosensors have been successfully used to image caspase activity during apoptosis in mouse models. plos.org Furthermore, non-invasive bioluminescence imaging has been effectively used to monitor herpes simplex virus type 1 (HSV-1) infection and the response to therapy in living mice. nih.govnih.gov These studies establish a strong precedent for the feasibility of using appropriately designed probes to monitor viral protease activity in vivo.

The development of sophisticated reporter systems, such as triple-fluorescent HCMV strains that allow for the visualization of different stages of the viral replication cycle, further highlights the move towards dynamic live-cell and in vivo analysis of viral processes. nih.gov Integrating specific protease activity probes like this compound into these multi-modal imaging strategies holds significant promise for future research.

Interactive Data Table: Research Applications of this compound and Analogs

| Application Area | Specific Use | Key Findings/Potential | Relevant Compounds |

| Cell-Free Systems | Biochemical Pathway Reconstruction | Enables characterization of enzyme kinetics (Km, kcat) and high-throughput screening of inhibitors for HCMV protease. | This compound, DABCYL-CMV-EDANS |

| Protease Activity Assays | Provides a direct, real-time measure of HCMV protease activity in a controlled environment. | This compound, DABCYL-CMV-EDANS | |

| In Vivo Models (Non-clinical) | Protease Activity Monitoring | Potential for non-invasive, real-time imaging of HCMV protease activity in animal models to track infection and therapeutic response. | This compound (and other FRET probes) |

| Study of Viral Pathogenesis | Allows for correlation of spatial and temporal protease activation with disease pathology. | Luciferase-based biosensors, fluorescently tagged viruses |

Emerging Research Areas and Future Perspectives

Integration with Advanced Imaging Techniques for Real-time Protease Activity Monitoring

The capacity to monitor protease activity in real time is critical for understanding dynamic biological processes. nih.gov The integration of DABCYL-peptide substrates with advanced imaging technologies is making it possible to visualize enzymatic function within complex biological systems, including at the single-cell and tissue levels.

One significant advancement is the use of two-photon microscopy (TPM) with substrates immobilized on solid supports. nih.gov In this approach, a substrate is covalently attached to a polymer bead, and its cleavage by a protease restores fluorescence. TPM can then be used to create spatially resolved images of the enzymatic activity within the bead over time. nih.gov This technique has revealed that for some enzymes, diffusion into the bead's core can be slow, with initial activity restricted to the surface regions. nih.gov Such methods allow for the complete reaction progress to be monitored on a single bead, providing detailed kinetic information that is not achievable with bulk assays. nih.gov

Beyond microscopy, label-free platforms like Surface Plasmon Resonance (SPR) are being adapted for real-time activity monitoring. rsc.org SPR detects changes in the refractive index at a sensor surface. By immobilizing peptide substrates, protease cleavage can be measured as a change in the surface properties. rsc.org While powerful for detecting protein-protein interactions, detecting the hydrolysis of smaller peptide substrates often requires signal amplification strategies to achieve high sensitivity. rsc.org These integrated approaches are transforming our ability to study protease dynamics, paving the way for improved diagnostics and a deeper understanding of cellular signaling pathways. researchgate.net

Rational Design of Next-Generation Fluorogenic Probes with Enhanced Sensitivity and Specificity

While traditional FRET substrates are effective, there is a continuous drive to develop next-generation probes with superior performance. The "rational design" of these molecules involves a deliberate, structure-based approach to optimize their photophysical properties and enzymatic reactivity for greater sensitivity and specificity.

A key limitation of some probes is a low signal-to-noise ratio. Innovative design strategies aim to create true "off/on" switches that are almost completely non-fluorescent before cleavage and highly fluorescent after. One such strategy involves precisely controlled intramolecular spirocyclization. acs.orgnih.govresearchgate.net Researchers have developed probes using scaffolds like hydroxymethyl rhodamine green (HMRG), where acetylation of the fluorophore induces a closed, non-fluorescent spirocyclic structure. acs.orgnih.gov When the acetyl group is replaced with a protease-specific peptide sequence, the probe remains "off" until the enzyme cleaves the peptide, triggering a rapid conversion to the highly fluorescent "on" state. acs.orgnih.govresearchgate.net This design offers significant advantages, including high sensitivity, rapid response, and resistance to photobleaching. acs.orgnih.gov

Another frontier is the development of reporters for in vivo imaging, which faces challenges like tissue autofluorescence. pnas.org To address this, scientists have re-engineered infrared fluorescent proteins (IFPs) to create reporters like iProtease. pnas.org In this system, the incorporation of the chromophore required for fluorescence is sterically hindered by a linked peptide substrate. pnas.org Proteolytic cleavage of the peptide removes this hindrance, allowing chromophore binding and activating strong infrared fluorescence, a spectral range where tissue is more transparent. pnas.org Such rationally designed probes overcome many limitations of earlier reporters and are invaluable for dissecting signaling pathways and for high-throughput screening of potential drug candidates. pnas.org

| Probe Design Strategy | Mechanism | Key Advantage(s) | Representative Application(s) |

| Traditional FRET | Energy transfer from a donor fluorophore to an acceptor quencher (e.g., DABCYL) is disrupted by cleavage. rsc.org | Versatile and widely used for various proteases. | Kinetic assays, substrate profiling. nih.govnih.gov |

| Intramolecular Spirocyclization | Cleavage of a substrate peptide triggers the opening of a non-fluorescent spirocyclic structure into a highly fluorescent form. acs.orgnih.gov | High signal-to-noise ratio, rapid response, photostability. acs.orgresearchgate.net | Live-cell imaging, high-sensitivity detection. nih.gov |

| Infrared Fluorogenic Protein (iProtease) | Protease cleavage enables the incorporation of a biliverdin (B22007) chromophore into an engineered infrared fluorescent protein, activating fluorescence. pnas.org | Ideal for in vivo imaging due to reduced tissue autofluorescence in the infrared spectrum. pnas.org | Visualizing spatiotemporal dynamics of protease activity in living organisms. pnas.org |

| Aggregation-Induced Emission (AIE) | Protease cleavage releases hydrophobic AIEgen fluorophores, which then aggregate and become highly emissive. rsc.org | Low background signal, high fluorescence upon activation. | Detection of proteases like caspases and DPP-IV. rsc.org |

Mechanistic Contributions to Pathobiological Understanding via Protease Activity Profiling

Deregulation of protease activity is a hallmark of numerous diseases, including cancer, viral infections, and neurodegenerative disorders. nih.gov Profiling the activity and specificity of proteases using substrates like DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH provides crucial insights into disease mechanisms (pathobiology).

A powerful application is the systematic profiling of a protease's substrate specificity. nih.govacs.org By creating combinatorial libraries of FRET-based peptides, where a fluorescent donor and a quencher (like DABCYL) flank a variable peptide sequence, researchers can identify the preferred cleavage motifs for a given enzyme. nih.govacs.org For instance, this method was used to determine the consensus cleavage sequence for the VP4 protease from the blotched snakehead virus, which was essential for understanding its function in the viral life cycle. nih.govacs.org Knowing the precise substrates of a pathogen's proteases can aid in designing specific inhibitors. nih.gov

Furthermore, advances in mass spectrometry and quantitative proteomics are enabling the identification of protease substrates on a global scale within a cell or organism. nih.gov These "terminomic" techniques focus on identifying the new protein ends (neo-N-termini) generated by proteolytic events. nih.gov When combined with activity-based probes and synthetic substrates, these approaches help build a comprehensive map of the "protease web"—the complex network of proteases and their substrates. nih.gov Understanding how this web is distorted in pathological states is fundamental to identifying new biomarkers and therapeutic targets.

Expanding the Scope of DABCYL-Peptide Substrates for Novel Protease Discoveries

While many proteases are well-characterized, countless others remain to be discovered or have unknown functions. Libraries of DABCYL-peptide substrates are instrumental tools in the search for novel proteases and for defining the specificities of those that are poorly understood.

One innovative method is the Cellular Libraries of Peptide Substrates (CLiPS) platform. pnas.orgucsb.edu This approach displays vast libraries of potential peptide substrates on the surface of E. coli. pnas.orgucsb.edu When a target protease cleaves a substrate, a linked fluorescent reporter is removed, causing a change in the cell's fluorescence that can be detected and sorted by Fluorescence-Activated Cell Sorting (FACS). pnas.org This high-throughput method allows for the rapid screening of millions of peptide sequences to find optimal substrates for a given enzyme. pnas.orgucsb.edu CLiPS has been used to uncover unexpected promiscuity in known enzymes like enteropeptidase, revealing that it cleaves certain motifs much more efficiently than its canonical recognition sequence. pnas.orgucsb.edu

To accelerate the discovery process, researchers have also developed "small but smart" peptide libraries. researchgate.net One such library, REPLi, consists of a manageable number of FRET peptide pools designed to cover a broad chemical space. researchgate.net By screening this library against a protease of interest, researchers can quickly identify hit sequences, which can then be optimized to create highly sensitive and specific substrates. researchgate.net Such tools are invaluable for rapidly identifying substrates for newly discovered proteases from any of the major mechanistic classes, thereby accelerating the characterization of their biological function. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.